molecular formula C18H13FN2OS B2381722 N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide CAS No. 865248-98-2

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide

Cat. No.: B2381722
CAS No.: 865248-98-2
M. Wt: 324.37
InChI Key: CAXNUASRICMQPR-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide (CAS Number: 865248-98-2) is a synthetic benzothiazole derivative provided with a guaranteed purity of 95% or higher . This compound has a molecular formula of C 18 H 13 FN 2 OS and a molecular weight of 324.37 g/mol . The structure incorporates a prop-2-ynyl (propargyl) group, a feature that can be leveraged in further synthetic chemistry applications, such as click chemistry reactions. Benzothiazoles represent a significant class of heterocyclic compounds frequently investigated in medicinal chemistry and drug discovery for their wide range of potential pharmacological activities . Research into benzothiazole analogs has indicated potential for various biological applications, though the specific mechanism of action and research value for this particular derivative require further investigation . Scientists are exploring similar structures in the development of probes for enzyme inhibition, cellular imaging, and as intermediates for more complex bioactive molecules. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c1-3-11-21-16-14(19)9-6-10-15(16)23-18(21)20-17(22)13-8-5-4-7-12(13)2/h1,4-10H,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXNUASRICMQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Fluoro and Prop-2-ynyl Groups: The fluoro and prop-2-ynyl groups can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents and propargyl halides.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2-methylbenzoic acid or its derivatives under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with desired properties.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzothiazole Derivatives

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

Compound Name Core Structure Position 4 Substituent Position 3 Substituent Benzamide Group Key Features
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide (Target) Benzothiazol-2-ylidene Fluoro Prop-2-ynyl 2-Methylbenzamide Electron-withdrawing fluoro, alkyne functionality, methyl-substituted benzamide
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Benzothiazol-2-ylidene Ethoxy Prop-2-ynyl 3-Fluorobenzamide Ethoxy (electron-donating) vs. fluoro, 3-fluoro vs. 2-methyl benzamide
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzothiazol-2-ylidene Chloro Methyl Sulfamoyl-benzamide Chloro substituent, sulfamoyl group (hydrogen bonding potential)
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole None None Piperazine-acetamide Non-fluorinated core, piperazine moiety (enhanced solubility)

Key Observations:

  • Substituent Effects :
    • The fluoro group at position 4 (target compound) increases electrophilicity compared to ethoxy (electron-donating) in or chloro (moderately electron-withdrawing) in .
    • The propargyl group in the target and offers alkyne reactivity, absent in and .
  • The sulfamoyl group in introduces hydrogen-bonding capacity, absent in the target compound.

Spectroscopic Data :

  • IR Spectroscopy :
    • The target’s benzamide carbonyl is expected near 1660–1680 cm⁻¹, consistent with hydrazinecarbothioamides in (1663–1682 cm⁻¹).
    • Absence of νS-H (~2500–2600 cm⁻¹) in and the target confirms the thione tautomer, as seen in triazole-thiones .
  • NMR :
    • Propargyl protons in the target and would resonate as a triplet near δ 2.1–2.3 ppm (¹H) and δ 70–80 ppm (¹³C for sp-hybridized carbons).

Biological Activity

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C20H17FN2O4S
Molecular Weight : 400.4 g/mol

The compound contains a benzothiazole moiety, which is known for its diverse biological activities. The presence of a fluorine atom and an alkyne group (prop-2-ynyl) contributes to its unique reactivity and potential therapeutic effects.

  • Antiproliferative Activity :
    • Research indicates that compounds similar to N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene) exhibit potent antiproliferative effects against various cancer cell lines. For example, fluorinated benzothiazoles have been shown to inhibit the growth of sensitive cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Metabolic Activation :
    • The compound may undergo metabolic activation in cancer cells, leading to the formation of reactive species that can bind to cellular macromolecules, thus enhancing its cytotoxic effects .
  • CYP Enzyme Induction :
    • Similar compounds have been found to induce cytochrome P450 enzymes (e.g., CYP1A1), which play a crucial role in drug metabolism and bioactivation. This induction can lead to increased formation of DNA adducts, contributing to the compound's efficacy against tumor cells .

Biological Evaluation

The biological activity of this compound has been evaluated through various assays:

Table 1: Summary of Biological Assays

Assay Type Description Results
Cell Viability AssayEvaluates the effect on cancer cell linesSignificant reduction in viability
Apoptosis AssayMeasures induction of programmed cell deathIncreased caspase activity observed
Cytochrome InductionAssesses enzyme expression levelsInduction of CYP1A1 confirmed

Case Studies and Research Findings

Several studies have highlighted the potential of benzothiazole derivatives in cancer therapy:

  • Study on Fluorinated Benzothiazoles :
    • A study demonstrated that fluorinated derivatives exhibited strong antiproliferative activity in sensitive cancer cell lines without a biphasic dose-response relationship, suggesting their potential as chemotherapeutic agents .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that these compounds could bind covalently to target proteins in sensitive cells, leading to enhanced therapeutic outcomes .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-fluoro-1,3-benzothiazol-2-amine with propargyl bromide to introduce the prop-2-ynyl group under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Step 2 : Formation of the benzamide moiety via coupling with 2-methylbenzoyl chloride in pyridine or THF, monitored by TLC .
  • Key Parameters : Control temperature to avoid side reactions (e.g., alkyne polymerization), use anhydrous solvents to prevent hydrolysis, and optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) for >75% yield .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from methanol .

Basic: What analytical techniques are critical for structural validation of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C4, prop-2-ynyl at C3) and amide bond formation. Look for characteristic shifts: ~δ 8.5 ppm (benzothiazole H), δ 2.1 ppm (CH₃ of 2-methylbenzamide) .
  • X-ray Crystallography : Resolve stereochemistry and confirm the Z-configuration of the benzothiazol-2-ylidene moiety using SHELXL for refinement .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₁₄FN₃OS) with <2 ppm error .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

  • Standardized Assays : Re-evaluate IC₅₀ values using uniform protocols (e.g., MTT assay for cytotoxicity, fixed incubation time/temperature) .
  • Structural Confirmation : Ensure batch-to-batch consistency via HPLC purity (>98%) and NMR to rule out degradation products .
  • Mechanistic Studies : Compare binding affinities using surface plasmon resonance (SPR) for target enzymes (e.g., kinases) to isolate activity variations caused by assay conditions .

Advanced: What strategies enhance the solubility and bioavailability of this hydrophobic benzothiazole derivative?

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the prop-2-ynyl or methylbenzamide positions to improve aqueous solubility .
  • Nanoformulations : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to enhance cellular uptake. Test release kinetics via dialysis .
  • Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays or cyclodextrin complexes for in vivo studies .

Advanced: How can computational methods guide the optimization of this compound’s inhibitory activity?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Prioritize modifications that improve hydrogen bonding (e.g., -NO₂ or -OH at the benzamide para-position) .
  • MD Simulations : Assess stability of ligand-protein complexes (100 ns trajectories) to identify residues critical for binding .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ to predict optimal R-groups .

Advanced: What experimental approaches resolve contradictions in reported metabolic stability?

  • Microsomal Assays : Compare half-life (t₁/₂) in human vs. rat liver microsomes with controls (e.g., verapamil). Use LC-MS/MS to quantify parent compound degradation .
  • CYP Inhibition Screening : Identify metabolic hotspots via CYP450 isoform profiling (e.g., CYP3A4/2D6). Modify fluorine positioning to block oxidative sites .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Single-Crystal Analysis : Use SHELXD for phase determination to distinguish between enol-imine and keto-amine tautomers. Key metrics: bond lengths (C=N vs. C-N) and hydrogen-bonding patterns .
  • DFT Calculations : Compare experimental vs. computed IR spectra (e.g., carbonyl stretches at ~1680 cm⁻¹) to validate dominant tautomer .

Advanced: What in vivo models are appropriate for evaluating this compound’s neuroprotective potential?

  • Murine Neuroinflammation : Administer 10 mg/kg (i.p.) in LPS-induced models. Measure TNF-α/IL-6 via ELISA and perform immunohistochemistry for GFAP .
  • Dose Optimization : Conduct pharmacokinetic profiling (Cₘₐₓ, t₁/₂) to balance efficacy and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.